![molecular formula C24H30N2O5 B2412091 3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-04-9](/img/structure/B2412091.png)
3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
The compound “3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity . It also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are often found in bioactive molecules, including many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydroquinoline group via an ether linkage. The tetrahydroquinoline group would contain a secondary amine and a ketone, while the benzamide group would contain an amide functional group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide group in the benzamide moiety could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The secondary amine in the tetrahydroquinoline could potentially undergo reactions such as alkylation .Scientific Research Applications
Anti-Cancer Effects
Compounds containing the Trimethoxyphenyl (TMP) group, which is present in the molecular structure of “3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Anti-Fungal and Anti-Bacterial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Parasitic Agents
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties
These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Anticancer Activity Against MCF-7 and A549 Cell Lines
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . Most of the tested compounds showed prominent activity against both cancer cell lines .
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets, leading to inhibition or activation of these proteins, which can result in various biological effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown diverse bioactivity effects, including notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
3,4,5-triethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-26-19-11-10-18(13-16(19)9-12-22(26)27)25-24(28)17-14-20(29-6-2)23(31-8-4)21(15-17)30-7-3/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRYQBNAVGJZBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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